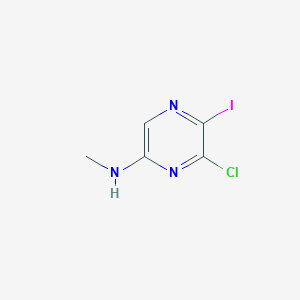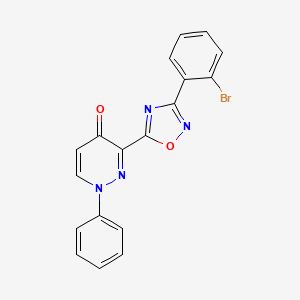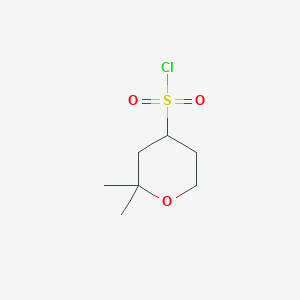
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl)propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug .
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(3-hydroxy-3-(thiophen-2-yl)propyl)-N-methylnitrous amide”, has a molecular formula of C8H12N2O2S and a molecular weight of 200.26 .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, N-methyl-3-oxo-3-(thiophen-2-yl)propanamide was reduced to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-(3-hydroxy-3-(thiophen-2-yl)propyl)-N-methylnitrous amide”, are not specifically mentioned in the sources I found .
Scientific Research Applications
Chemical Reactivity and Synthesis
Research by Kornev et al. (2019) details the reactions of chromone-3-carboxamides with cyanothioacetamide, leading to the formation of chromeno[4,3-b]pyridine-3-carbonitriles and other compounds, showcasing the chemical versatility and potential for generating novel chemical entities from chromone derivatives Kornev, Tishin, & Sosnovskikh, 2019.
Complex Formation
Myannik et al. (2018) synthesized novel organic ligands and their copper(II), cobalt(II), and nickel(II) complexes from 3-formylchromone and oxamic acid thiohydrazides. This study elucidates the structural, spectroscopic properties, and the electrochemical behavior of these complexes, offering insights into their potential applications in materials science and coordination chemistry Myannik, Yarovenko, Beloglazkina, Moiseeva, & Krayushkin, 2018.
Biological Activities
Several studies have focused on the synthesis and evaluation of chromene derivatives for their antimicrobial activities. Ghashang, Mansoor, and Aswin (2015) employed silica-bonded propylpiperazine-N-sulfamic acid as a recyclable catalyst for synthesizing chromeno[2,3-d]pyrimidin-4(5H)-one derivatives, which were then assessed for their in vitro antimicrobial properties against various bacterial and fungal strains Ghashang, Mansoor, & Aswin, 2015.
Antioxidant and Antimicrobial Evaluation
Behrami and Dobroshi (2019) reported on the organic synthesis of chromen-2-one derivatives and evaluated their antibacterial activity. This work contributes to the development of novel organic compounds with significant bacteriostatic and bactericidal activities, highlighting the potential of chromene derivatives in developing new antimicrobial agents Behrami & Dobroshi, 2019.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . Isoindolines, which share structural similarities with the compound , have been shown to interact with the human dopamine receptor D2 .
Mode of Action
For instance, isoindolines have been found to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 .
Biochemical Pathways
Related compounds such as isoindolines have been found to modulate the dopamine receptor d3, suggesting potential involvement in dopamine-related pathways .
Pharmacokinetics
It is known that the addition of two carbonyl carbons to the structure of isoindolines increases binding to plasma proteins, which may decrease the drug effect .
Result of Action
Related compounds such as isoindolines have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-13(15-6-3-9-23-15)7-8-18-16(20)12-10-11-4-1-2-5-14(11)22-17(12)21/h1-6,9-10,13,19H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPVAHSEEUDJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2812759.png)



![6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2812766.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2812770.png)
![7,7-dimethyl-N-(3-(trifluoromethyl)phenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2812773.png)

![benzyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2812776.png)
![5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B2812778.png)
![Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate](/img/structure/B2812779.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2812782.png)